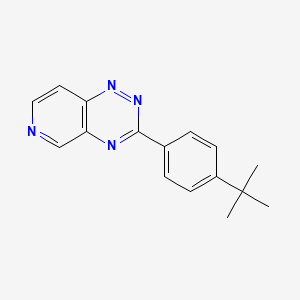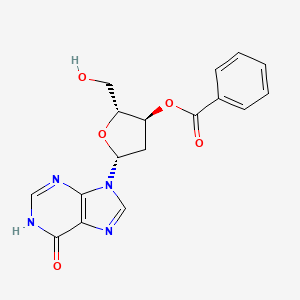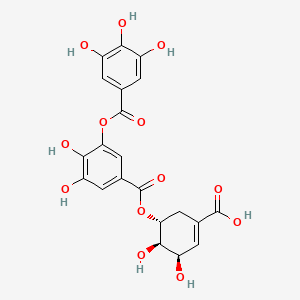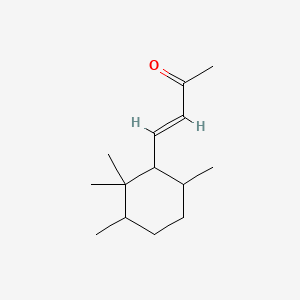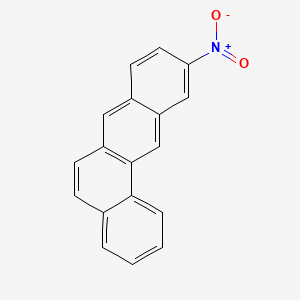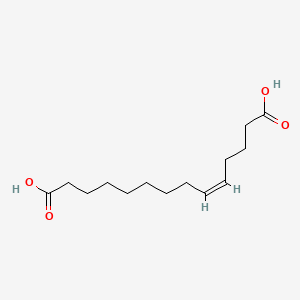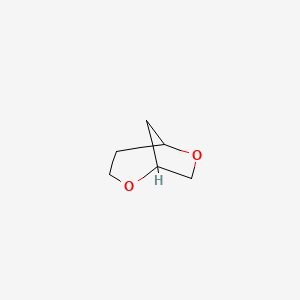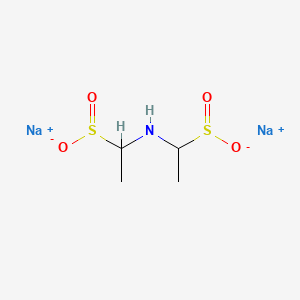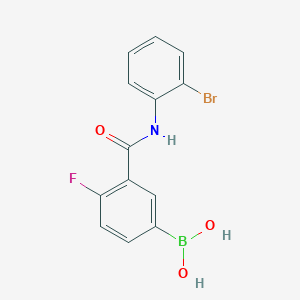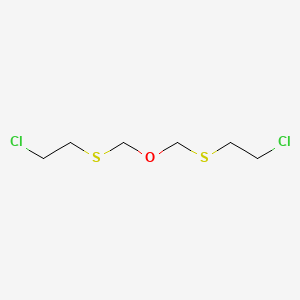
(S)-4-(3-Aminobutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(3-Aminobutyl)benzamide is a chiral compound with significant potential in various fields of scientific research It consists of a benzamide group attached to a 3-aminobutyl side chain, with the (S)-configuration indicating its specific stereochemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(3-Aminobutyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzamide and (S)-3-aminobutanol.
Formation of Intermediate: The 4-bromobenzamide undergoes a nucleophilic substitution reaction with (S)-3-aminobutanol to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reaction pathway.
Purification: Advanced purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-4-(3-Aminobutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or other derivatives.
Applications De Recherche Scientifique
(S)-4-(3-Aminobutyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-4-(3-Aminobutyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-(3-Aminopropyl)benzamide: Similar structure but with a shorter side chain.
4-(3-Aminobutyl)benzoic acid: Contains a carboxylic acid group instead of an amide.
N-(3-Aminobutyl)benzamide: Different substitution pattern on the benzamide group.
Uniqueness: (S)-4-(3-Aminobutyl)benzamide is unique due to its specific stereochemistry and the presence of both an amino group and a benzamide group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
74249-09-5 |
|---|---|
Formule moléculaire |
C11H16N2O |
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
4-[(3S)-3-aminobutyl]benzamide |
InChI |
InChI=1S/C11H16N2O/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-8H,2-3,12H2,1H3,(H2,13,14)/t8-/m0/s1 |
Clé InChI |
UMPFJWRYLQLSTG-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](CCC1=CC=C(C=C1)C(=O)N)N |
SMILES canonique |
CC(CCC1=CC=C(C=C1)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


